molecular formula C13H17IN2 B13859261 N'-(4-iodophenyl)cyclohexanecarboximidamide

N'-(4-iodophenyl)cyclohexanecarboximidamide

Cat. No.: B13859261
M. Wt: 328.19 g/mol
InChI Key: RTOMPLADBRAHQZ-UHFFFAOYSA-N
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Description

N’-(4-iodophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of an iodophenyl group attached to a cyclohexanecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-iodophenyl)cyclohexanecarboximidamide typically involves the reaction of 4-iodoaniline with cyclohexanecarboxylic acid under specific conditions. The process can be summarized as follows:

    Starting Materials: 4-iodoaniline and cyclohexanecarboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often an acid catalyst, at elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N’-(4-iodophenyl)cyclohexanecarboximidamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification and Quality Control: The product undergoes rigorous purification and quality control to ensure it meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(4-iodophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

N’-(4-iodophenyl)cyclohexanecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-iodophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)cyclohexanecarboxamide
  • N-(4-iodophenyl)-β-alanine derivatives
  • N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives

Uniqueness

N’-(4-iodophenyl)cyclohexanecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17IN2

Molecular Weight

328.19 g/mol

IUPAC Name

N'-(4-iodophenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H17IN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,16)

InChI Key

RTOMPLADBRAHQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2=CC=C(C=C2)I)N

Origin of Product

United States

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